![molecular formula C7H5BrFI B2356325 1-Bromo-3-fluoro-4-iodo-2-methylbenzene CAS No. 1114546-29-0](/img/structure/B2356325.png)
1-Bromo-3-fluoro-4-iodo-2-methylbenzene
Overview
Description
1-Bromo-3-fluoro-4-iodo-2-methylbenzene is a chemical compound that belongs to the family of halogenated aromatics. It is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. This compound is known for its unique chemical properties, which make it useful in a wide range of research fields.
Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes
This study involves the thermochemistry of various halogen-substituted methylbenzenes, including 1-bromo-3-fluoro-4-iodo-2-methylbenzene. The research conducted experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds, and employed quantum-chemical methods to calculate gas-phase enthalpies of formation. This study provides significant insights into the thermochemical behaviors of such compounds, which can be crucial for various applications in scientific research (Verevkin et al., 2015).
Synthesis of Radiopharmaceutical Precursors
This compound is also important in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a critical precursor for 18F-arylation reactions. The study discusses various methods for its preparation and identifies the most efficient pathway for synthesizing the compound with high radiochemical yield, highlighting its importance in the field of radiopharmaceuticals (Ermert et al., 2004).
Halogenation of Polyalkylbenzenes
Research on the halogenation of polyalkylbenzenes, including those related to this compound, explores the effective use of different halogen sources and catalysts. This study provides valuable data on the selectivities in substrates and the preparation of mixed halogenated compounds, which is beneficial for various chemical synthesis processes (Bovonsombat & Mcnelis, 1993).
Photofragment Translational Spectroscopy
The study on the ultraviolet photodissociation of this compound and its related compounds at 266 nm, utilizing photofragment translational spectroscopy, provides insights into the photodissociation mechanism and the substitution effect of the fluorine atom. This research is crucial for understanding the photophysical and photochemical behaviors of such compounds (Gu et al., 2001).
properties
IUPAC Name |
1-bromo-3-fluoro-4-iodo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMJPHCUBFFNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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